N,N'-Bis-(2,6-dimethyl-phenyl)-isophthalamide
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Overview
Description
N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 2,6-dimethyl-phenyl groups attached to an isophthalamide core, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Isophthaloyl chloride and 2,6-dimethylaniline.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine.
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(2,6-dimethyl-phenyl)-terephthalamide: Similar structure but with a terephthaloyl core instead of isophthaloyl.
N,N’-Bis-(2,6-dimethyl-phenyl)-adipamide: Contains an adipoyl core, leading to different physical and chemical properties.
Uniqueness
N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide is unique due to its specific isophthalamide core, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific structural and functional characteristics.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N,3-N-bis(2,6-dimethylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-8-5-9-16(2)21(15)25-23(27)19-12-7-13-20(14-19)24(28)26-22-17(3)10-6-11-18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
HSNNHBBPNGKMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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